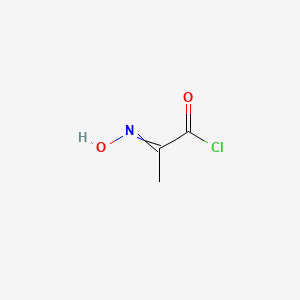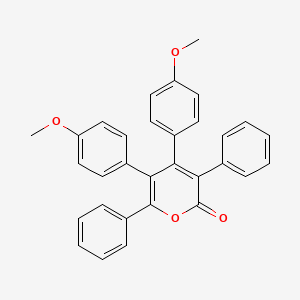
4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of methoxyphenyl and diphenyl groups attached to a pyranone ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 4,4’-dimethoxybenzil under specific conditions. The reaction is often facilitated by the use of catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as microwave irradiation have been explored to enhance reaction rates and yields, making the process more environmentally friendly and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism by which 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
- 4,5-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolium acetate dihydrate
Uniqueness
Compared to similar compounds, 4,5-Bis(4-methoxyphenyl)-3,6-diphenyl-2H-pyran-2-one stands out due to its specific structural arrangement and the presence of both methoxyphenyl and diphenyl groups.
Propiedades
Número CAS |
87411-92-5 |
|---|---|
Fórmula molecular |
C31H24O4 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
4,5-bis(4-methoxyphenyl)-3,6-diphenylpyran-2-one |
InChI |
InChI=1S/C31H24O4/c1-33-25-17-13-22(14-18-25)27-28(23-15-19-26(34-2)20-16-23)30(24-11-7-4-8-12-24)35-31(32)29(27)21-9-5-3-6-10-21/h3-20H,1-2H3 |
Clave InChI |
HZMISTXMGWGJEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
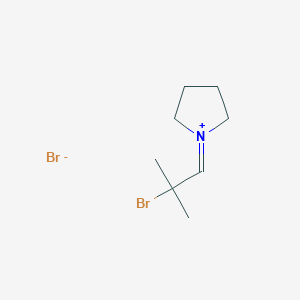
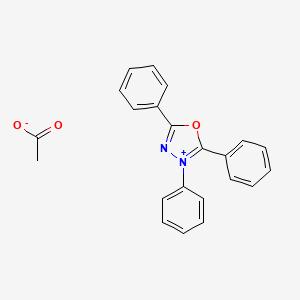
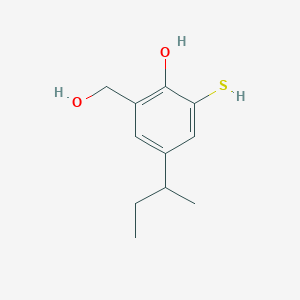
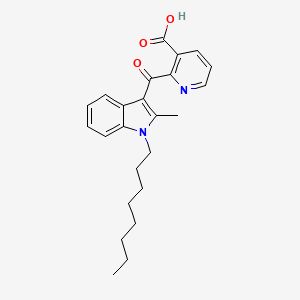
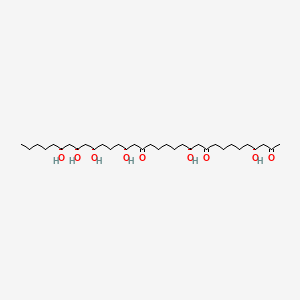
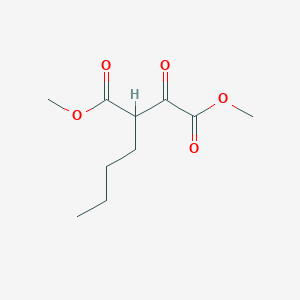
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
diphenyl-](/img/structure/B14397419.png)
